3-Ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile
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Overview
Description
3-Ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile is an organic compound with the molecular formula C12H13NO It is a member of the oxirane family, characterized by a three-membered epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile typically involves the reaction of 4-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, resulting in the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives. These products can be further utilized in different chemical processes or applications.
Scientific Research Applications
3-Ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-(4-methylphenyl)oxirane-2-carbonitrile
- 3-Ethyl-3-(4-methoxyphenyl)oxirane-2-carbonitrile
- 3-Ethyl-3-(4-chlorophenyl)oxirane-2-carbonitrile
Uniqueness
3-Ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile is unique due to its specific substitution pattern on the oxirane ring and the presence of the nitrile group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-3-12(11(8-13)14-12)10-6-4-9(2)5-7-10/h4-7,11H,3H2,1-2H3 |
InChI Key |
PKXCJIVQHBQPHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C#N)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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